2-Anilino-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(Phenylamino)-1H-imidazol-4(5H)-one is a heterocyclic compound that features an imidazole ring substituted with a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-1H-imidazol-4(5H)-one typically involves the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the imidazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for 2-(Phenylamino)-1H-imidazol-4(5H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Scientific Research Applications
2-(Phenylamino)-1H-imidazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylamino Nicotinic Acid: Shares a phenylamino group but has a different core structure.
2-Aminothiazole: Contains a thiazole ring instead of an imidazole ring.
1,3-Diphenyl-1H-pyrazole: Features a pyrazole ring with phenyl substitutions.
Uniqueness
2-(Phenylamino)-1H-imidazol-4(5H)-one is unique due to its specific imidazole ring structure combined with a phenylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
56128-54-2 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-anilino-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C9H9N3O/c13-8-6-10-9(12-8)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13) |
InChI Key |
KOYYPVBIURXEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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